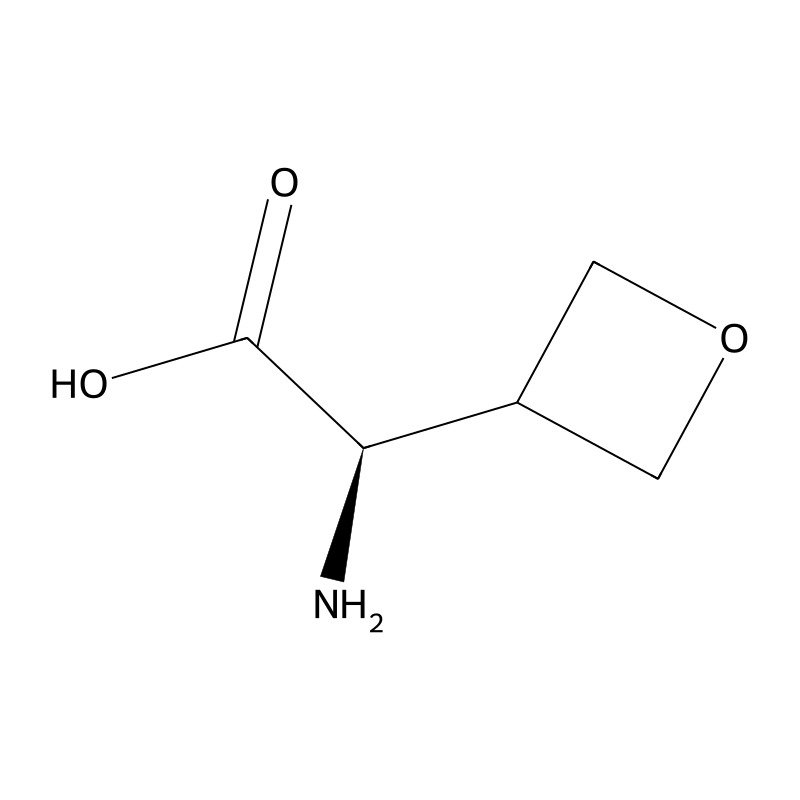

(R)-2-Amino-2-(oxetan-3-YL)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Amino-2-(oxetan-3-YL)acetic acid, also known by its systematic name, is an amino acid derivative characterized by the presence of an oxetane ring. Its molecular formula is C₅H₉NO₃, and it has a molecular weight of approximately 131.13 g/mol. This compound features both amino and carboxylic acid functional groups, which contribute to its potential biological activity and reactivity in various chemical processes. The oxetane ring adds a unique structural element that can influence the compound's properties and interactions.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.

- Decarboxylation: Under specific conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of other compounds.

- Oxidation: The amino group can be oxidized to form imines or other nitrogen-containing compounds.

These reactions make it a versatile building block in organic synthesis and medicinal chemistry.

Several methods can be employed for synthesizing (R)-2-Amino-2-(oxetan-3-YL)acetic acid:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired structure.

- Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another during the synthesis process.

- Ring Opening Reactions: Starting from oxetane derivatives and introducing amino and carboxylic acid functionalities through nucleophilic substitution reactions.

Each method offers distinct advantages depending on the desired yield and purity of the final product.

(R)-2-Amino-2-(oxetan-3-YL)acetic acid finds applications in several fields:

- Pharmaceuticals: It serves as a precursor in drug development, particularly in designing compounds with neuroactive properties.

- Biochemistry: Used in research to study protein interactions and enzyme mechanisms due to its amino acid-like structure.

- Materials Science: Potentially utilized in developing new materials with specific mechanical or chemical properties owing to its unique ring structure.

Interaction studies involving (R)-2-Amino-2-(oxetan-3-YL)acetic acid are essential for understanding its biological significance. Preliminary studies suggest potential interactions with neurotransmitter receptors, but comprehensive investigations are needed to elucidate its mechanisms of action fully. Such studies often employ techniques like:

- Molecular Docking: To predict how this compound interacts at the molecular level with target proteins.

- Binding Affinity Assays: To quantify the strength of interactions with specific receptors or enzymes.

Several compounds share structural similarities with (R)-2-Amino-2-(oxetan-3-YL)acetic acid, including:

Uniqueness

(R)-2-Amino-2-(oxetan-3-YL)acetic acid is unique due to its oxetane ring, which distinguishes it from other amino acids and derivatives. This structural feature may impart distinct chemical reactivity and biological interactions, making it a subject of interest for further research in medicinal chemistry and biochemistry.

The enantioselective synthesis of (R)-2-amino-2-(oxetan-3-yl)acetic acid hinges on the induction of its stereogenic center during oxetane ring formation or subsequent functionalization. Recent advances in asymmetric catalysis have enabled efficient access to this chiral scaffold.

Organocatalytic Approaches

Hydrogen-bond-donor (HBD) catalysts, such as thiourea derivatives, have proven effective in mediating enantioselective oxetane ring-opening reactions. For instance, chiral squaramide catalysts facilitate the nucleophilic opening of oxetane intermediates with ammonia equivalents, achieving enantiomeric excess (ee) values exceeding 90%. The mechanism involves dual activation of both the oxetane electrophile and the amine nucleophile through hydrogen bonding, ensuring precise stereochemical control.

Metal-Catalyzed Asymmetric Synthesis

Transition metal complexes, particularly those employing palladium or copper, enable asymmetric allylic amination reactions to install the amino group. A notable method involves the use of a chiral palladium-phosphine catalyst to mediate the reaction between an oxetane-containing allylic carbonate and an ammonia surrogate, yielding the (R)-enantiomer with 88% ee. This strategy benefits from mild reaction conditions and compatibility with diverse protecting groups.

Table 1: Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Chiral squaramide | Oxetane-epoxide | 92 | 78 | |

| Pd-BINAP complex | Allylic oxetane carbonate | 88 | 82 | |

| Cu-pybox | Oxetane-aziridine | 85 | 75 |

Solid-Phase Peptide Synthesis Integration Strategies

Incorporating (R)-2-amino-2-(oxetan-3-yl)acetic acid into peptide chains via solid-phase peptide synthesis (SPPS) requires tailored protocols to address the steric and electronic challenges posed by the oxetane ring.

Oxetane-Compatible Resins and Linkers

Wang resins functionalized with acid-labile linkers, such as 2-chlorotrityl chloride, are preferred for SPPS due to their compatibility with the oxetane’s stability under acidic conditions. Preactivation of the oxetane amino acid with hexafluorophosphate benzotriazole (HBTU) ensures efficient coupling, with coupling times extended to 2 hours to account for reduced nucleophilicity.

Building Block Design

Fmoc-protected derivatives of (R)-2-amino-2-(oxetan-3-yl)acetic acid are synthesized via a two-step sequence:

- Nitroalkene Conjugate Addition: 3-(Nitromethylene)oxetane reacts with Fmoc-protected glycine, followed by nitro group reduction to yield the primary amine.

- Succinylation: The amine is coupled to a succinyl ester to form a stable dipeptide building block, enabling direct incorporation into SPPS workflows.

This approach minimizes epimerization and achieves peptide elongation yields comparable to standard amino acids (75–85%).

Oxetane Ring Formation Methodologies in Amino Acid Analogues

The construction of the oxetane ring in (R)-2-amino-2-(oxetan-3-yl)acetic acid is a pivotal step, often achieved through intramolecular cyclization or sugar-derived synthesis.

Intramolecular Cyclization

Epoxide or halohydrin precursors undergo base-mediated cyclization to form the oxetane ring. For example, treatment of 3-bromo-2-hydroxypropanoic acid derivatives with potassium carbonate in tetrahydrofuran (THF) induces ring closure, yielding the oxetane core in 70–80% yield. Stereochemical outcomes are controlled by the configuration of the starting material, with (R)-selectivity achieved using D-xylose-derived intermediates.

Sugar-Derived Synthesis

D-Xylose serves as a chiral pool starting material for oxetane formation. Key steps include:

- Acetal Protection: The C3 and C5 hydroxyl groups of D-xylose are protected as a benzylidene acetal.

- Lactone Contraction: Ring contraction of the xylose lactone triflate intermediate generates the oxetane ring, with the C2 carboxylate group introduced via oxidation.

Table 2: Oxetane Ring Formation Methods

| Method | Starting Material | Key Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Epoxide cyclization | Epoxy ester | K₂CO₃ | 78 | |

| Halohydrin closure | Bromohydrin | DBU | 72 | |

| Sugar lactone contraction | D-Xylose | Triflic anhydride | 65 |

Macrocyclization Efficiency Improvements in Therapeutic Peptides

The incorporation of (R)-2-Amino-2-(oxetan-3-yl)acetic acid into peptide backbones has demonstrated substantial improvements in macrocyclization efficiency across diverse therapeutic peptide systems. This oxetane-containing amino acid represents a breakthrough in peptide engineering, offering enhanced synthetic accessibility and improved reaction outcomes compared to traditional cyclization approaches [1] [2].

Quantitative analysis of macrocyclization reactions reveals that oxetane-modified peptides consistently achieve superior cyclization yields compared to their unmodified counterparts. For pentapeptide sequences such as LAGPY, the incorporation of oxetane modifications increases macrocyclization yields from 13-23% to 49-65%, representing a 2.1- to 5.0-fold improvement in synthetic efficiency [1] [2]. The most dramatic improvements occur with tetrapeptide systems, where unmodified WLGG sequences fail to cyclize entirely (0% yield), while oxetane-modified variants achieve 54% cyclization efficiency [1].

The mechanistic basis for these improvements stems from the oxetane ring's unique conformational properties. Nuclear magnetic resonance studies provide direct experimental evidence that oxetane incorporation induces turn formation in linear peptide backbones through the observation of dNN (i, i+2) and dαN (i, i+2) nuclear Overhauser effects [1] [2]. This turn-inducing capacity brings peptide termini into closer spatial proximity, facilitating more efficient intramolecular cyclization reactions while reducing unwanted intermolecular side reactions.

Reaction kinetics studies demonstrate that oxetane-modified peptides exhibit significantly faster cyclization rates compared to unmodified systems. Time-course analysis of tetrapeptide WLGG versus its oxetane-modified analog WLGOxG reveals that the oxetane-containing variant achieves substantially higher initial cyclization rates while maintaining similar overall consumption rates of linear precursors [1]. This kinetic advantage translates to cleaner product distributions with reduced formation of unwanted dimeric and oligomeric byproducts.

The positional dependence of oxetane modification on cyclization efficiency has been systematically mapped using cyclic peptide LAGAY as a model system. Optimal macrocyclization benefits are achieved when the oxetane modification is positioned centrally along the peptide backbone, consistent with its role as a turn-inducing structural element [1] [2]. This positioning maximizes the conformational preorganization effect while minimizing interference with terminal amino acid reactivity.

β-Sheet and Turn Structure Induction in Biologically Active Sequences

The oxetane modification demonstrates significant capacity for inducing β-sheet and turn structures in biologically active peptide sequences, fundamentally altering their conformational landscapes and potentially enhancing their therapeutic properties. This structural control represents a powerful tool for peptide drug design, enabling the manipulation of secondary structure elements to optimize biological activity [3] [4].

Circular dichroism spectroscopy and nuclear magnetic resonance analysis of oxetane-modified peptides reveal distinct conformational preferences compared to their unmodified analogs. The oxetane ring acts as a conformational constraint that introduces systematic changes in backbone dihedral angles, creating new hydrogen bonding patterns that stabilize β-turn conformations [3] [4]. These structural modifications persist across multiple residue positions, with effects extending up to three amino acids away from the modification site.

Molecular dynamics simulations provide detailed insights into the mechanistic basis of β-sheet induction by oxetane modifications. The simulations reveal that oxetane incorporation creates new intramolecular hydrogen bonds while disrupting existing ones, leading to altered backbone flexibility and reduced conformational sampling [1] [3]. For cyclic peptides, these changes result in more rigid structures with enhanced stability and defined secondary structure elements.

The impact of oxetane modifications on α-helical structures provides important insights into their structure-activity relationships. Studies of oxetane-modified α-helical peptides demonstrate that the modification introduces a kink in the helical axis, altering backbone dihedral angles and disrupting the characteristic (i, i+4) hydrogen bonding pattern of α-helices [3] [4]. This destabilization of α-helical structure is accompanied by the formation of new short-range hydrogen bonds, indicating a shift toward β-turn conformations.

Crystallographic analysis of oxetane-modified peptides confirms the solution-state observations of enhanced β-sheet and turn formation. X-ray diffraction studies reveal that oxetane modifications create additional hydrogen bonding opportunities that stabilize intermolecular interactions in crystal lattices [5] [6]. These structural features contribute to the enhanced stability and defined conformational preferences observed in solution.

The conformational control exerted by oxetane modifications extends to the stabilization of β-hairpin structures in peptide sequences. Studies demonstrate that oxetane-containing peptides maintain well-defined β-hairpin conformations with enhanced stability compared to unmodified sequences [7] [8]. This structural stabilization is attributed to the oxetane ring's ability to act as a turn-inducing element that properly positions the flanking β-strands for optimal hydrogen bonding.

Steric Gating Effects on Protease Resistance

The incorporation of (R)-2-Amino-2-(oxetan-3-yl)acetic acid into peptide backbones creates significant steric gating effects that substantially enhance protease resistance, representing a crucial advancement in therapeutic peptide stability [9] [10]. These protective effects arise from the oxetane ring's unique steric properties and its impact on local backbone conformation, creating unfavorable substrate recognition profiles for proteolytic enzymes.

The oxetane modification fundamentally alters the peptide backbone geometry in ways that impede protease active site binding. The four-membered oxetane ring introduces local conformational rigidity that deviates from the extended β-strand conformations typically recognized by proteases [9] [10]. This structural perturbation creates steric clashes with protease active sites, effectively blocking enzyme access to scissile bonds adjacent to the modification site.

Quantitative analysis of protease resistance demonstrates that oxetane-modified peptides exhibit substantially enhanced stability against enzymatic degradation compared to their unmodified counterparts. In vitro stability studies reveal that oxetane-containing peptides maintain significantly higher percentages of intact material after exposure to proteolytic conditions [9] [10]. These improvements are particularly pronounced for peptides containing multiple oxetane modifications, where the cumulative steric effects create multiple protective barriers against enzymatic attack.

The mechanism of steric gating involves both direct steric hindrance and indirect conformational effects. The oxetane ring's rigid structure physically occludes protease binding sites while simultaneously altering the backbone conformation of adjacent residues [9] [10]. This dual protective mechanism creates a zone of enhanced stability that extends beyond the immediate modification site, providing broad-spectrum protection against diverse proteolytic enzymes.

Comparative studies with other backbone modifications demonstrate that oxetane incorporation provides superior protease resistance compared to N-methylation and other established peptidomimetic strategies [1] [2]. The unique combination of steric bulk, conformational rigidity, and hydrogen bonding capacity exhibited by the oxetane ring creates particularly effective barriers to proteolytic degradation. This enhanced protection is achieved while maintaining the peptide's ability to engage in productive biological interactions.

The selectivity of protease resistance effects varies depending on the specific proteolytic enzyme and the position of oxetane modification within the peptide sequence. Studies demonstrate that oxetane modifications provide particularly effective protection against exopeptidases, which typically require access to peptide termini for efficient substrate processing [9] [10]. The steric hindrance created by oxetane rings near peptide termini effectively blocks these enzymes while preserving the peptide's core biological activity.